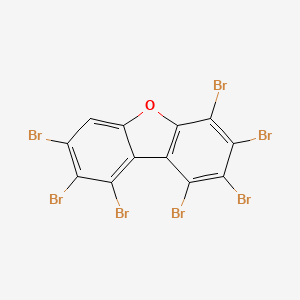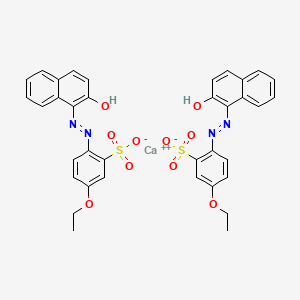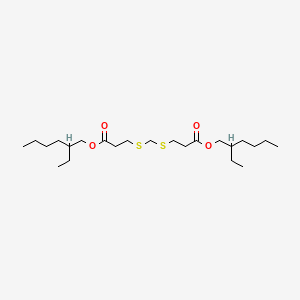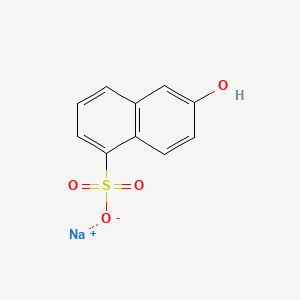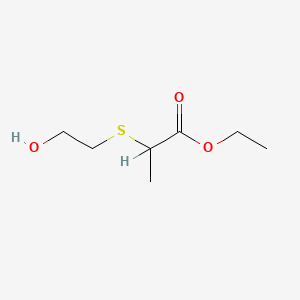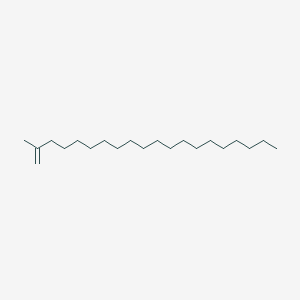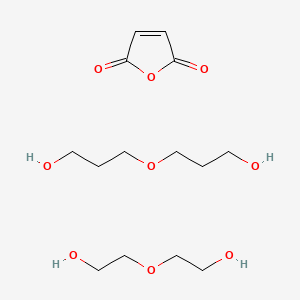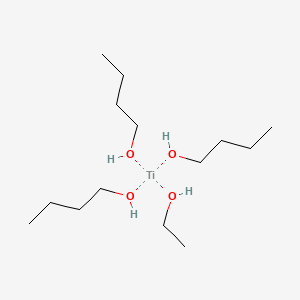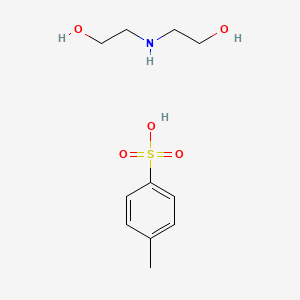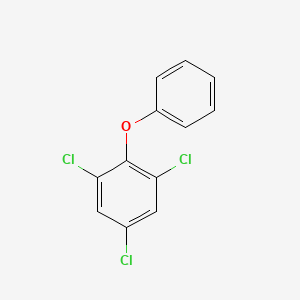
Einecs 301-937-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 301-937-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Einecs 301-937-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective production. The industrial methods also incorporate stringent quality control measures to maintain the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions: Einecs 301-937-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under controlled conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can include various derivatives and intermediates that are valuable for further applications in research and industry .
Scientific Research Applications
Einecs 301-937-0 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it plays a role in biochemical studies and assays. In medicine, it is investigated for its potential therapeutic properties and mechanisms of action. In industry, it is utilized in the production of various commercial products and materials .
Mechanism of Action
The mechanism of action of Einecs 301-937-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context of its use. The compound may act by binding to specific receptors, enzymes, or other biomolecules, thereby modulating their activity and function .
Comparison with Similar Compounds
Einecs 301-937-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison can focus on aspects such as reactivity, stability, and applications. Some similar compounds include ®-1-Methyl-3-phenylpropylamine and other chiral intermediates used in pharmaceuticals and agrochemicals .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its preparation methods, chemical reactions, and mechanism of action make it a valuable substance for further exploration and utilization.
Properties
CAS No. |
94087-42-0 |
|---|---|
Molecular Formula |
C14H18N12O4 |
Molecular Weight |
418.37 g/mol |
IUPAC Name |
phthalic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C8H6O4.2C3H6N6/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*4-1-7-2(5)9-3(6)8-1/h1-4H,(H,9,10)(H,11,12);2*(H6,4,5,6,7,8,9) |
InChI Key |
HGXSXPWOOWFPMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


